molecular formula C20H17N5O3S B2908054 4-acetyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide CAS No. 894988-06-8

4-acetyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide

Cat. No.: B2908054
CAS No.: 894988-06-8
M. Wt: 407.45
InChI Key: WNIROMHGFHJIBP-UHFFFAOYSA-N
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Description

The compound “4-acetyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide” is a nitrogen-containing heterocyclic compound . It is also known as N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide . The IUPAC name is N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 h afforded a low yield (30%) of N,N′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-[1,2,4]triazolo[4,3-b]thiadiazin-6-yl)phenoxy)-acetamide) (8a) .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code: 1S/C15H15N5O/c1-10-16-17-15-8-7-14(18-20(10)15)12-5-4-6-13(9-12)19(3)11(2)21/h4-9H,1-3H3 . This indicates that the compound has a molecular weight of 281.32 .


Physical and Chemical Properties Analysis

The compound is a solid at ambient temperature . It has a boiling point of 200-201°C . The compound’s molecular weight is 281.32 .

Safety and Hazards

The compound is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302+H312+H332;H319;H335, and precautionary statements include P261;P271;P280 .

Mechanism of Action

Target of Action

The compound, 4-acetyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide, belongs to the class of triazole compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system , thus exhibiting versatile biological activities.

Mode of Action

Triazole compounds, including the one , are capable of binding in the biological system with a variety of enzymes and receptors This interaction leads to changes in the function of these targets, which can result in a range of biological effects

Biochemical Pathways

Triazole compounds have been found to affect a variety of biochemical pathways due to their broad spectrum of biological activities . They have been associated with antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities

Result of Action

The result of the compound’s action would be dependent on its specific targets and mode of action. Given the wide range of biological activities associated with triazole compounds , the results could potentially include antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects

Properties

IUPAC Name

4-acetyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S/c1-13(26)15-6-8-18(9-7-15)29(27,28)24-17-5-3-4-16(12-17)19-10-11-20-22-21-14(2)25(20)23-19/h3-12,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIROMHGFHJIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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